T140 peptide
Overview
Description
T140 is a peptide-based compound known for its potent antagonistic activity against the chemokine receptor CXCR4. This receptor is involved in various physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammatory diseases . T140 and its analogs have been extensively studied for their potential therapeutic applications, particularly in inhibiting the entry of T cell line-tropic strains of HIV-1 into T cells .
Mechanism of Action
Target of Action
The primary target of the T140 peptide is the chemokine receptor CXCR4 . CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in tumor aggressiveness, invasiveness, and metastasis formation . It is upregulated in more than 20 different human cancers and is the prominent receptor for the chemokine stromal cell-derived factor 1 (SDF-1/CXCL12) .
Mode of Action
T140 acts as a CXCR4 antagonist , inhibiting the entry of T cell line-tropic strains of HIV-1 (X4-HIV-1) into T cells . It binds to CXCR4, blocking the interaction between CXCR4 and its natural ligand, SDF-1/CXCL12 . This prevents the activation of the CXCR4 signaling pathway, which is involved in various cellular processes, including cell migration and proliferation .
Biochemical Pathways
The this compound primarily affects the SDF-1/CXCR4 signaling pathway . By blocking this pathway, T140 can inhibit the migration, invasion, and proliferation of tumor cells . In the context of osteoarthritis, T140 has been shown to block the SDF-1/CXCR4 signaling pathway and prevent cartilage degeneration .
Pharmacokinetics
The this compound has been developed into a robust and straightforward F-18 labeling route, allowing it to be used in positron emission tomography (PET) for noninvasive visualization of CXCR4 expression . The labeled T140 derivative, Al[18F]NOTA-T140, was found to accumulate in CXCR4 positive tumors, correlating with CXCR4 protein expression . .
Result of Action
The action of T140 leads to the inhibition of the SDF-1/CXCR4 signaling pathway, resulting in the prevention of tumor cell migration, invasion, and proliferation . In the context of osteoarthritis, T140 has been shown to prevent cartilage degeneration . Moreover, T140 can downregulate the expression of matrix-degrading enzymes .
Biochemical Analysis
Biochemical Properties
T140 peptide plays a significant role in biochemical reactions due to its high antagonistic activity towards the chemokine receptor CXCR4 . It interacts with CXCR4, a G protein-coupled receptor (GPCR) that is upregulated in more than 20 different human cancers . The nature of these interactions is antagonistic, meaning that this compound can inhibit the function of CXCR4 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with CXCR4, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the CXCL12/CXCR4 signaling pathway, which plays important roles in tumor migration, invasion, and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CXCR4. As an antagonist, it can inhibit the function of CXCR4, leading to changes in gene expression and cellular metabolism . This can result in the inhibition of tumor migration, invasion, and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been subjected to various modifications for the purposes of imaging CXCR4
Metabolic Pathways
This compound is involved in the CXCL12/CXCR4 signaling pathway . It interacts with the chemokine receptor CXCR4, which can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: T140 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of T140 involves optimizing the SPPS process for large-scale synthesis. This includes using automated peptide synthesizers, high-efficiency resins, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: T140 undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in T140 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiols.
Substitution: Amino acid residues in T140 can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Free thiols.
Substitution Products: T140 analogs with modified amino acid residues.
Scientific Research Applications
T140 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting CXCR4-mediated signaling pathways.
Medicine: Explored as a potential therapeutic agent for HIV, cancer, and inflammatory diseases.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting CXCR4 expression in tumors
Comparison with Similar Compounds
AMD3100: Another CXCR4 antagonist used in HIV and cancer research.
BKT140: A more potent analog of T140 with enhanced stability and activity.
TF14013: A T140 analog with a 4-fluorobenzoyl moiety at the N-terminus, showing strong anti-HIV activity
Uniqueness of T140: T140 is unique due to its high specificity and affinity for the CXCR4 receptor. Its ability to inhibit HIV entry and cancer metastasis makes it a valuable compound for therapeutic development. Additionally, the structural modifications of T140 analogs have led to the creation of more potent and stable CXCR4 antagonists .
Properties
IUPAC Name |
(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOHHNXUCDZLKM-ADZSTZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H141N33O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177446 | |
Record name | T140 peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2037.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229030-20-0 | |
Record name | T140 peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T140 peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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